Lithium bis(pentafluoroethanesulfonyl)imide

Descripción general

Descripción

Lithium bis(pentafluoroethanesulfonyl)imide is a fluorinated lithium salt . It is stable in the presence of air, moisture, and heat . It is often used as an electrolyte for the electrochemical reaction of lithium-ion batteries .

Molecular Structure Analysis

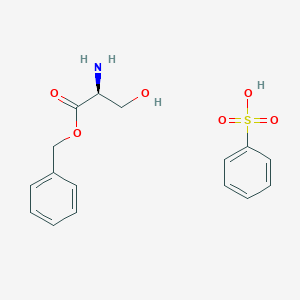

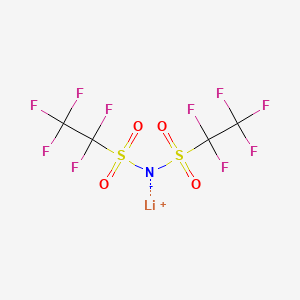

The molecular formula of Lithium bis(pentafluoroethanesulfonyl)imide is C4F10LiNO4S2 . Its InChI code is 1S/C4F10NO4S2.Li/c5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10;/q-1;+1 .Physical And Chemical Properties Analysis

Lithium bis(pentafluoroethanesulfonyl)imide appears as a white to almost white powder or crystal . It is moisture sensitive and should be stored under inert gas . Its molecular weight is 387.09 .Aplicaciones Científicas De Investigación

Lithium-Ion Capacitors

Specific Scientific Field

Electrochemistry, specifically in the development of energy storage devices such as lithium-ion capacitors (LICs) .

Summary of the Application

LiBETI is used as an electrolyte in LICs due to its high conductivity and superior electrochemical and mechanical stability . It’s particularly effective in constructing a three-electrode LIC system .

Methods of Application or Experimental Procedures

In the research conducted, LiBETI was introduced into a three-electrode LIC system. After graphite anode pre-lithiation, the anode potential was stabilized in the system, and a stable solid electrolyte interface (SEI) film formed on the anode surface . The LIC device used LiBETI as the electrolyte, and a self-synthesized graphene/single-walled carbon nanotube (SWCNT) composite as the cathode .

Results or Outcomes

The LIC device showed a high voltage window, allowing the LIC to achieve an operating voltage of 4.5 V . As a result, the LIC device has a high energy density of up to 182 Wh kg −1 and a 2678 W kg −1 power density at 4.5 V . At a current density of 2 A g −1, the capacity retention rate is 72.7% after 10,000 cycles .

Stabilizing Cathode–Electrolyte Interface in Sulfonamide Electrolytes

Specific Scientific Field

Electrochemistry, specifically in the development of rechargeable lithium metal batteries (RLMBs) .

Summary of the Application

LiBETI is used as a co-salt and/or electrolyte additive in sulfonamide-based electrolytes for RLMBs. It helps to stabilize the cathode–electrolyte interface, which is crucial for the performance and safety of the batteries .

Methods of Application or Experimental Procedures

In the research conducted, LiBETI was used in combination with N,N-dimethyl fluorosulfonamide (DMFSA) as a solvent. The inherent characteristics of the sulfonamide-based electrolytes and the particular role of LiBETI on the stabilization of LiCoO2 cathode were studied .

Results or Outcomes

The sulfonamide-based electrolytes exhibited superior flame-retardant abilities and decent ionic conductivities (> 1 mS·cm −1 at room temperature). The incorporation of LiBETI as co-salt and/or electrolyte additive could significantly suppress the side reactions occurring at the cathode compartment .

Organometallic Compound Manufacturing

Specific Scientific Field

Summary of the Application

LiBETI is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™. Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The specific results or outcomes are not provided in the source .

High-Loading Lithium–Sulfur Battery

Specific Scientific Field

Electrochemistry, specifically in the development of high-loading lithium–sulfur batteries .

Summary of the Application

LiBETI is used in a composite with a gel polymer electrolyte and a separator as a functional membrane, coated with a layer of poly(ethylene oxide) (PEO) and LiBETI. This slows the diffusion of polysulfides and stabilizes the liquid-state active material within the cathode region of the cell, while allowing smooth lithium-ion transfer .

Methods of Application or Experimental Procedures

PEO and LiBETI at a molar ratio of O/Li at 20:1 were mixed in acetonitrile and stirred for 24 hours to form a transparent gel polymer electrolyte .

Results or Outcomes

The lithium-sulfur cells with the developed membrane demonstrate a high charge-storage capacity of 1212 mA∙h g −1, 981 mA∙h g −1, and 637 mA∙h g −1 at high sulfur loadings of 2 mg cm −2, 4 mg cm −2, and 6 mg cm −2, respectively, and maintains a high reversible capacity of 534 mA∙h g −1 after 200 cycles .

High-Performance Lithium–Selenium Sulfide Batteries

Specific Scientific Field

Electrochemistry, specifically in the development of high-performance lithium–selenium sulfide batteries .

Summary of the Application

LiBETI is used in a separator coating material based on covalent-organic frameworks (COFs), which can effectively resolve the issues of low transmission rate of lithium ions and the shuttling effect caused by soluble intermediate polysulfide/polyselenide ionic species .

Results or Outcomes

The lithium–selenium sulfide battery using the COF separator coating demonstrated a specific capacity of 844.6 mA h g −1 at 0.5C and a SeS 2 loading of 2 mg cm −2. Even at a higher SeS 2 loading of 4 mg cm −2, the cell demonstrated a specific capacity of 684 mA h g −1 at 1C. After 800 cycles, 416.3 mA h g −1 was still retained with a capacity decay rate of only 0.05% per cycle .

Safety And Hazards

Lithium bis(pentafluoroethanesulfonyl)imide is toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage . It is harmful to aquatic life with long-lasting effects . Precautions should be taken to avoid release to the environment, and protective measures should be taken when handling this compound .

Propiedades

IUPAC Name |

lithium;bis(1,1,2,2,2-pentafluoroethylsulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F10NO4S2.Li/c5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFSQHQYDZIPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(F)(F)F)(F)F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F10LiNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80881339 | |

| Record name | Lithium bis[(pentafluoroethyl)sulfonyl]azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium bis(pentafluoroethanesulfonyl)imide | |

CAS RN |

132843-44-8 | |

| Record name | Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((1,1,2,2,2-pentafluoroethyl)sulfonyl)-, lithium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132843448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-[(1,1,2,2,2-pentafluoroethyl)sulfonyl]-, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium bis[(pentafluoroethyl)sulfonyl]azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium Bis(pentafluoroethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.